![molecular formula C7H4ClF2NO2 B1436026 3-Chloro-4-(difluoromethoxy)picolinaldehyde CAS No. 1805115-42-7](/img/structure/B1436026.png)
3-Chloro-4-(difluoromethoxy)picolinaldehyde
Overview
Description
3-Chloro-4-(difluoromethoxy)picolinaldehyde is a chemical compound that has recently gained attention due to its potential applications in various fields. It is characterized by the presence of a chloro group, a difluoromethoxy group, and an aldehyde group attached to a picoline ring. The molecular formula of this compound is C7H4ClF2NO2, and it has a molecular weight of 207.56 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)picolinaldehyde typically involves the introduction of the difluoromethoxy group onto a picoline derivative. One common method is the difluoromethylation of a picoline derivative using difluoromethylating agents such as ClCF2H. This reaction is often carried out under controlled conditions to ensure the selective introduction of the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(difluoromethoxy)picolinic acid.
Reduction: 3-Chloro-4-(difluoromethoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₄ClF₂NO₂
- Molecular Weight : 207.56 g/mol
The compound's structure influences its reactivity and interaction with biological targets, making it a valuable building block in chemical synthesis and pharmaceutical development.
Chemistry
- Building Block for Complex Molecules : 3-Chloro-4-(difluoromethoxy)picolinaldehyde serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry.
Biology
- Biological Activity Investigations : The compound is being studied for its potential biological activities, including interactions with biomolecules. Its difluoromethoxy group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of proteins and enzymes.
Medicine
- Therapeutic Applications : Research is ongoing to explore its potential as a precursor for drug development. The compound has shown promise in:
- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on tumor cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated the effectiveness of related compounds against Helicobacter pylori, indicating that modifications to the picolinaldehyde structure can enhance antimicrobial properties.
- Anticancer Research : Research has shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)picolinic acid
- 3-Chloro-4-(trifluoromethoxy)picolinaldehyde
- 3-Chloro-4-(methoxy)picolinaldehyde
Uniqueness
3-Chloro-4-(difluoromethoxy)picolinaldehyde is unique due to the presence of both a chloro group and a difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications.
Biological Activity
3-Chloro-4-(difluoromethoxy)picolinaldehyde (CAS No. 1805115-42-7) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a picolinaldehyde backbone with a chloro and difluoromethoxy substituent. The structural formula can be represented as follows:
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on its activity against pathogens like Helicobacter pylori remain limited.
- Anticancer Properties : Similar compounds have shown cytotoxic effects on tumor cell lines, indicating that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
A review of relevant literature reveals insights into the biological activity of related compounds and their implications for this compound:
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBUPLCERRYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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